Agitoxin 1 Possesses an ~80-Fold Kv1.3-over-Kv1.1 Selectivity Window Absent in Agitoxin-2
Agitoxin 1 displays a 79.5-fold selectivity for Kv1.3 (Ki = 1.7 nM) over Kv1.1 (Ki = 136 nM), as measured in competition binding assays using heterologously expressed channels [1]. In contrast, agitoxin-2 exhibits roughly equipotent inhibition of Kv1.3 (Ki = 4 pM) and Kv1.1 (Ki = 44 pM), yielding a selectivity ratio of only ~11-fold . This quantitative difference in selectivity—79.5-fold versus ~11-fold—means AgTx1 can functionally isolate Kv1.3-mediated currents at concentrations that spare Kv1.1, whereas AgTx2 cannot achieve the same discrimination at any concentration. The structural basis lies in the four divergent residues: AgTx1 contains Lys at position 7, Leu at position 15, Ile at position 29, and Gly at position 31, while AgTx2 has Ser, Ile, Met, and Arg respectively [2].
| Evidence Dimension | Kv1.3/Kv1.1 selectivity ratio (Ki-fold difference) |
|---|---|
| Target Compound Data | Kv1.3 Ki = 1.7 nM; Kv1.1 Ki = 136 nM; selectivity ratio = 79.5-fold [1] |
| Comparator Or Baseline | Agitoxin-2: Kv1.3 Ki = 4 pM; Kv1.1 Ki = 44 pM; selectivity ratio = ~11-fold |
| Quantified Difference | AgTx1 selectivity ratio is ~7.2× greater than AgTx2 (79.5-fold vs. ~11-fold) |
| Conditions | Competition binding assays using heterologously expressed Kv1.3 and Kv1.1 channels; AgTx1 data from German Wikipedia sourced to Rochat (2000); AgTx2 data from Tocris Bioscience product specification |
Why This Matters
Researchers studying Kv1.3-specific contributions in tissues co-expressing Kv1.1 (e.g., enteric neurons, central nervous system) require AgTx1's superior selectivity window to avoid confounding Kv1.1 blockade.
- [1] Agitoxin 1 – Wikipedia (German). Ki values: Kv1.3 = 1.7 nM; Kv1.1 = 136 nM; Kv1.6 = 149 nM. Sourced to Rochat H (2000) Animal Toxins, Springer. View Source
- [2] Agitoxin – Wikipedia. Sequence alignment showing positions 7, 15, 29, 31 differ among AgTx1, AgTx2, AgTx3. View Source
